4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide
Description
The compound 4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide features a 1,2,4-triazole core substituted with a phenyl group at the N4 position. The triazole’s C3 and C5 positions are modified with sulfanyl-linked benzyl groups: a 4-chlorobenzyl moiety and a 3,4-dichlorobenzyl group, respectively.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3N3S2/c24-18-9-6-16(7-10-18)13-30-15-22-27-28-23(29(22)19-4-2-1-3-5-19)31-14-17-8-11-20(25)21(26)12-17/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKYNHNATIQILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)CSCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Chlorobenzyl and Dichlorobenzyl Groups: The chlorobenzyl and dichlorobenzyl groups can be introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium carbonate to deprotonate the nucleophile.
Formation of the Sulfide Linkage: The sulfide linkage is typically formed through a thiolation reaction, where a thiol group reacts with an appropriate electrophile under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and reaction time are critical parameters that need to be carefully managed to achieve high efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the aromatic groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydride, potassium carbonate
Major Products
Oxidation Products: Sulfoxides, sulfones
Substitution Products: Various derivatives depending on the nucleophile used
Scientific Research Applications
4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The compound may also interfere with cellular processes by disrupting the function of proteins and nucleic acids. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Conformational Analysis
- Crystal Packing: In N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, the triazole ring forms dihedral angles of 82.70°–89.05° with adjacent aromatic rings, creating a twisted conformation that may limit target binding . The target compound’s dichlorobenzyl groups could induce a more planar structure, enhancing π-π stacking with fungal enzymes.
Lipophilicity and Bioavailability
- Alkyl vs. Aryl Substituents: Compounds with alkyl chains (e.g., 4-isopropyl in ) exhibit lower logP values compared to benzyl-substituted analogs.
- Dual Halogenation: The 3,4-dichlorobenzyl group may strike a balance between lipophilicity and polarity, optimizing bioavailability compared to mono-halogenated or non-halogenated analogs .
Biological Activity
The compound 4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide is a derivative of the 1,2,4-triazole class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, a study on related triazole compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Anticancer Properties
Triazole derivatives have been explored for their anticancer potential. In vitro studies have shown that certain triazole compounds can inhibit tumor cell growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication .
Case Study:
A study evaluating a series of triazole derivatives found that specific compounds exhibited selective cytotoxicity against human tumor cell lines such as KB and HepG2/A2. The structure-activity relationship (SAR) indicated that modifications at the phenyl ring significantly influenced anticancer activity .
Enzyme Inhibition
Another critical aspect of the biological activity of triazole derivatives is their ability to inhibit various enzymes. For instance, some studies have reported that these compounds can act as effective inhibitors of acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively .
Table 2: Enzyme Inhibition by Triazole Derivatives
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 0.63 |
| Urease | Non-competitive | 2.14 |
The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that this compound may bind effectively to active sites on target enzymes or receptors, facilitating its inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
